molecular formula C8H5BrCl2OSe B14277994 (2-Bromo-1,2-dichloroetheneseleninyl)benzene CAS No. 137914-47-7

(2-Bromo-1,2-dichloroetheneseleninyl)benzene

Cat. No.: B14277994
CAS No.: 137914-47-7
M. Wt: 346.90 g/mol
InChI Key: BVILAFPFQOZFOW-UHFFFAOYSA-N
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Description

(2-Bromo-1,2-dichloroetheneseleninyl)benzene is an organoselenium compound characterized by the presence of bromine, chlorine, and selenium atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,2-dichloroetheneseleninyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,2-dichloroetheneseleninyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of selenoxides or selenones.

    Reduction: Formation of selenides.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

(2-Bromo-1,2-dichloroetheneseleninyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1,2-dichloroetheneseleninyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of selenium allows the compound to participate in redox reactions, influencing cellular oxidative stress pathways. The bromine and chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler compound with only a bromine substituent.

    Chlorobenzene: Contains a chlorine substituent.

    Selenobenzene: Contains a selenium substituent.

Uniqueness

(2-Bromo-1,2-dichloroetheneseleninyl)benzene is unique due to the combination of bromine, chlorine, and selenium atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

137914-47-7

Molecular Formula

C8H5BrCl2OSe

Molecular Weight

346.90 g/mol

IUPAC Name

(2-bromo-1,2-dichloroethenyl)seleninylbenzene

InChI

InChI=1S/C8H5BrCl2OSe/c9-7(10)8(11)13(12)6-4-2-1-3-5-6/h1-5H

InChI Key

BVILAFPFQOZFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se](=O)C(=C(Cl)Br)Cl

Origin of Product

United States

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